molecular formula C14H14BrN3O3S B4663477 ETHYL 2-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4663477
M. Wt: 384.25 g/mol
InChI Key: QYLIHTQGFFLHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of 2-bromoaniline, which is then reacted with ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like potassium carbonate or sodium hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

ETHYL 2-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to cell death. In anticancer research, it can interfere with cellular signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(2-METHYLANILINO)CARBONYL]AMINO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • ETHYL 2-[(2-CHLOROANILINO)CARBONYL]AMINO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

ETHYL 2-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets .

Properties

IUPAC Name

ethyl 2-[(2-bromophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3S/c1-3-21-12(19)11-8(2)16-14(22-11)18-13(20)17-10-7-5-4-6-9(10)15/h4-7H,3H2,1-2H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLIHTQGFFLHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=CC=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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ETHYL 2-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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ETHYL 2-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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ETHYL 2-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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ETHYL 2-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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ETHYL 2-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

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